N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)cinnamamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)cinnamamide hydrochloride” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability . The compound also contains a cinnamamide group, which is known for its bioactive properties .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, it likely involves the reaction of a suitable cinnamamide derivative with a 2-(4-(methylsulfonyl)piperazin-1-yl)ethyl derivative . The reaction would likely require a catalyst and a suitable solvent.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a methylsulfonyl group, and a cinnamamide group. The exact structure would need to be confirmed using techniques such as NMR, IR, and mass spectrometry .Chemical Reactions Analysis
The compound, due to the presence of the piperazine ring and the cinnamamide group, might be expected to participate in reactions typical of these functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally. Piperazine derivatives are generally soluble in organic solvents .Scientific Research Applications
Antitubercular Activity
The analogs of N-[4-(piperazin-1-yl)phenyl]cinnamamide, through a molecular hybridization approach, have been designed and synthesized to improve physicochemical properties, which govern pharmacokinetic and pharmacodynamic behavior. A systematic modification around part C of the molecule explored the structure-activity relationship of antitubercular cinnamamide derivatives. Among these compounds, one with trifluoromethyl substitution exhibited significant antitubercular activity against Mycobacterium tuberculosis (M. tb), as demonstrated by Resazurin microtitre plate assay (REMA), highlighting its potential as a promising antitubercular agent (Patel & Telvekar, 2014).
Anti-Ischemic Activity
Cinnamide derivatives have been synthesized and characterized, showing effective activities against neurotoxicity induced by glutamine in PC12 cells. These derivatives exhibited a protective effect on cerebral infarction in vivo experiments, indicating their potential utility in treating ischemic conditions (Zhong et al., 2018).
Antiviral Activity
Bis(heteroaryl)piperazines (BHAPs), a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors, have been developed. These compounds showed significantly higher potency than their precursors, leading to the selection of atevirdine mesylate for clinical evaluation. This discovery represents a significant advancement in HIV treatment strategies (Romero et al., 1994).
Polymer Synthesis
Hyperbranched polymers with multiamino groups have been synthesized through polyaddition of 1-(2-aminoethyl)piperazine to divinyl sulfone. This innovative approach offers a new strategy for creating hyperbranched polymers with high degrees of branching, demonstrating the versatility of piperazine derivatives in polymer chemistry (Yan & Gao, 2000).
Anticancer Activity
The synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives has shown promising antiproliferative effects against various human cancer cell lines. Among these compounds, some displayed significant activity, marking them as potential candidates for further anticancer research (Mallesha et al., 2012).
Mechanism of Action
properties
IUPAC Name |
(E)-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]-3-phenylprop-2-enamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S.ClH/c1-23(21,22)19-13-11-18(12-14-19)10-9-17-16(20)8-7-15-5-3-2-4-6-15;/h2-8H,9-14H2,1H3,(H,17,20);1H/b8-7+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEWYLIFJCLSDV-USRGLUTNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CCNC(=O)C=CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1CCN(CC1)CCNC(=O)/C=C/C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.